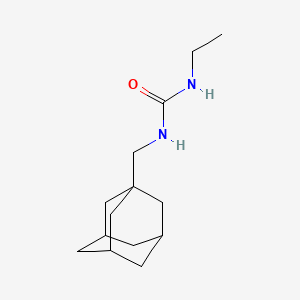

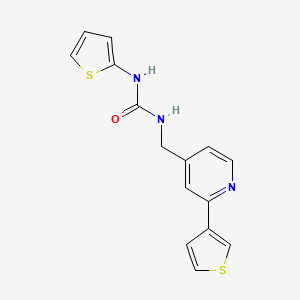

![molecular formula C17H23NO4 B2489730 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide CAS No. 941870-22-0](/img/structure/B2489730.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves multistep synthetic routes with key focus on constructing the dioxaspiro ring system. For example, an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, which is closely related to the target molecule, utilized a furan oxidative spirocyclization as a key step, along with reactions like Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification (Zhang & Nan, 2017).

Molecular Structure Analysis

The molecular structure of compounds containing dioxaspiro and acetamide functionalities is characterized by specific spatial arrangements that can influence their reactivity and interaction with biological targets. Spectroscopic methods such as IR, NMR, and X-ray crystallography are typically used to elucidate these structures. For instance, a study on a similar compound, N-{2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide, involved comprehensive structural identification using elemental analyses, IR, 1H and 13C NMR spectra, and X-ray crystallography (Canpolat & Kaya, 2004).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has focused on developing novel synthesis methods for compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide. For instance, the synthesis of vic-dioxime ligands containing the 1,3-dioxolane ring, and their metal complexes, which have potential applications in coordination chemistry (Canpolat & Kaya, 2004).

Pharmacological Applications : Some research focuses on the synthesis of certain motifs related to this compound, such as the 1,6-dioxaspiro[4.4]nonan-2-one motif, which is part of immunosuppressive triterpenoids (Zhang & Nan, 2017).

Biochemical Studies

Receptor Agonists : Research has explored the use of compounds similar to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide as agonists for human receptors, such as TRPM8, which are relevant for developing cooling agents (Noncovich et al., 2017).

Ligand Synthesis and Characterization : There is significant interest in the synthesis and characterization of ligands and their transition metal complexes, which can be used in various applications including catalysis and materials science (Canpolat & Kaya, 2004).

Material Science and Chemistry

Pheromone Synthesis : The compound's structural motifs have been explored in the synthesis of pheromones, particularly in the context of pest control (Francke & Reith, 1979).

Biological Applications : Research has been conducted on the biological evaluation of spiro compounds, indicating their potential as receptor agonists and highlighting their relevance in drug development (Franchini et al., 2017).

Potential as Biolubricants : Novel compounds with 1,4-dioxaspiro motifs derived from oleic acid have been synthesized, showing promise as potential biolubricants (Kurniawan et al., 2017).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-13-6-2-3-7-15(13)20-12-16(19)18-10-14-11-21-17(22-14)8-4-5-9-17/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDWIRFOKJVNHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)